molecular formula C39H73N4O20+ B8265999 N3-PEG16-CH2CH2COONHS Ester

N3-PEG16-CH2CH2COONHS Ester

Cat. No.: B8265999
M. Wt: 918.0 g/mol
InChI Key: OTAREQWYPMRHTH-UHFFFAOYSA-N
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Description

N3-PEG16-CH2CH2COONHS Ester is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an azide group (N3), a polyethylene glycol chain with 16 ethylene glycol units (PEG16), and a succinimidyl ester (NHS ester) at the terminal end. This compound is commonly used in bioconjugation and click chemistry applications due to its ability to form stable covalent bonds with various biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-PEG16-CH2CH2COONHS Ester typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the polyethylene glycol chain. This is usually achieved through the reaction of ethylene oxide with a suitable initiator under controlled conditions.

    Azide Introduction: The azide group is introduced by reacting the PEGylated intermediate with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF).

    NHS Ester Formation: The final step involves the conversion of the carboxyl group at the terminal end of the PEG chain to an NHS ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring of reaction parameters are common practices in industrial settings to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

N3-PEG16-CH2CH2COONHS Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Click Chemistry: Copper sulfate (CuSO4) and sodium ascorbate are commonly used as catalysts for the CuAAC reaction. The reaction is typically carried out in a suitable solvent such as water or a mixture of water and an organic solvent.

    Amide Bond Formation: Primary amines and a suitable buffer (e.g., phosphate-buffered saline) are used for the reaction with the NHS ester group.

Major Products Formed

Scientific Research Applications

N3-PEG16-CH2CH2COONHS Ester has a wide range of applications in scientific research, including:

    Bioconjugation: Used to attach biomolecules such as proteins, peptides, and antibodies to surfaces or other molecules.

    Drug Delivery: Employed in the development of drug delivery systems to improve the solubility and stability of therapeutic agents.

    Diagnostics: Utilized in the preparation of diagnostic reagents and assays for detecting specific biomolecules.

    Tissue Engineering: Applied in the modification of biomaterials to enhance their biocompatibility and functionality.

Mechanism of Action

The mechanism of action of N3-PEG16-CH2CH2COONHS Ester involves the formation of covalent bonds with target molecules. The azide group participates in click chemistry reactions to form stable triazole linkages, while the NHS ester group reacts with primary amines to form amide bonds. These reactions enable the compound to effectively conjugate with various biomolecules, facilitating their use in a wide range of applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N3-PEG16-CH2CH2COONHS Ester is unique due to its longer polyethylene glycol chain, which provides greater flexibility and solubility in aqueous environments. This makes it particularly suitable for applications requiring high solubility and biocompatibility .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H73N4O20/c40-42-41-4-6-48-8-10-50-12-14-52-16-18-54-20-22-56-24-26-58-28-30-60-32-34-62-36-35-61-33-31-59-29-27-57-25-23-55-21-19-53-17-15-51-13-11-49-9-7-47-5-3-39(46)63-43-37(44)1-2-38(43)45/h40H,1-36H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAREQWYPMRHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H73N4O20+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

918.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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